
3-(3,4-dimethoxyphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-dimethoxyphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole, also known as DPO, is a heterocyclic compound that has attracted significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DPO is a member of the oxadiazole family, which is known for its diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.
Applications De Recherche Scientifique
Annular Tautomerism and Crystal Structure
Research on NH-pyrazoles, which are structurally related to 3-(3,4-dimethoxyphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole, has revealed insights into their annular tautomerism and crystal structures. The study by Cornago et al. (2009) demonstrated that these compounds exhibit complex patterns of hydrogen bonds and tautomerism, both in solution and solid states, dependent on their substitution patterns and the presence of functional groups (Cornago et al., 2009).
Lithiation and Synthetic Applications
The lithiation process of methyl substituted oxadiazoles, including the related chemical structure, was studied to explore synthetic applications. Micetich (1970) found that these compounds undergo lateral lithiation, providing a pathway to synthesize various acetic acids and derivatives, highlighting the compound's versatility in organic synthesis (Micetich, 1970).
Pharmacological Potential
A study on novel derivatives of 1,3,4-oxadiazole and pyrazole for toxicity assessment, tumor inhibition, and other pharmacological effects was conducted. The research indicated that these compounds show promise in various therapeutic areas, including antioxidant, analgesic, and anti-inflammatory actions, with specific compounds demonstrating binding affinity and inhibitory effects against targeted receptors (Faheem, 2018).
Antimicrobial and Anti-Proliferative Activities
The synthesis of N-Mannich bases derived from 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione demonstrated significant antimicrobial and anti-proliferative activities against various pathogens and cancer cell lines. This research highlights the compound's potential as a basis for developing new antimicrobial and anticancer agents (Al-Wahaibi et al., 2021).
Anti-Tubercular Activity
Another study focused on the anti-tubercular activity of oxadiazole and pyrazine derivatives, emphasizing the compound's utility in combating tuberculosis. The research included spectral analyses, chemical reactivity studies, and molecular docking to assess the compounds' effectiveness against Mycobacterium tuberculosis (El-Azab et al., 2018).
Propriétés
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-(5-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3/c1-24-15-9-8-13(10-16(15)25-2)18-21-19(26-23-18)14-11-20-22-17(14)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEOAWYWCNWFJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=C(NN=C3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

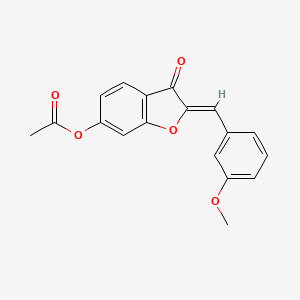


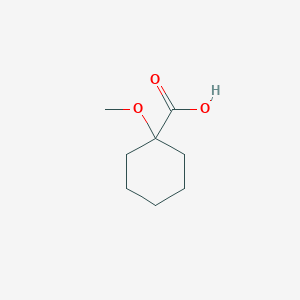

![2-((3,3,3-trifluoropropyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2600902.png)
![4-[(6-Chloro-5-fluoropyridin-3-yl)sulfonyl]-3-methylpiperazin-2-one](/img/structure/B2600903.png)
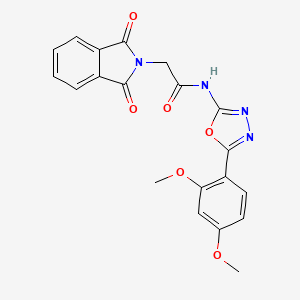
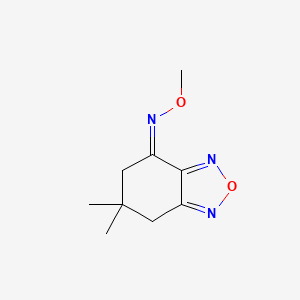
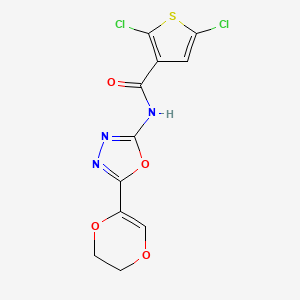

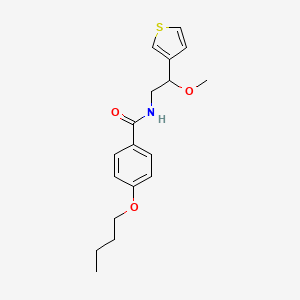
![2-Ethyl-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2600915.png)
![6-[2-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2600916.png)